AZD1283

Beschreibung

Eigenschaften

IUPAC Name |

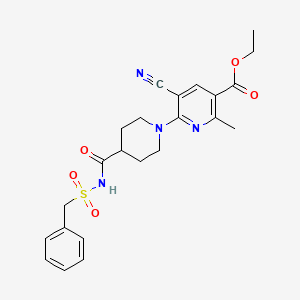

ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHKCNXXRQYRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919351-41-0 |

Source

|

| Record name | AZD-1283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919351410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1283 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT372MQ8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD1283: A Technical Guide to its Mechanism of Action on the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZD1283, a potent and reversible antagonist of the P2Y12 receptor. This compound, a non-nucleotide analogue, represents a significant area of research in the development of antiplatelet therapies for thromboembolic disorders.[1][2] This document details its binding kinetics, impact on downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Reversible Antagonism of the P2Y12 Receptor

This compound functions as a direct-acting, reversible antagonist of the P2Y12 receptor.[3][4] Unlike irreversible antagonists, such as the active metabolites of clopidogrel (B1663587) and prasugrel, this compound does not form a covalent bond with the receptor.[5][6] Its binding is characterized by a dynamic equilibrium, allowing for a more controlled and potentially safer antiplatelet effect.[4][7]

The P2Y12 receptor, a G protein-coupled receptor (GPCR), is a key mediator of platelet activation and aggregation.[8][9] Its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), triggers a signaling cascade that leads to thrombus formation.[10] this compound competitively blocks the binding of ADP to the P2Y12 receptor, thereby inhibiting this cascade.[4][11]

Binding Site and Structural Insights

Crystallographic studies of the human P2Y12 receptor in complex with this compound have provided detailed insights into its binding site.[11] this compound binds to a pocket within the transmembrane helices of the receptor, distinct from the binding site of nucleotide agonists.[1][11] This binding conformation stabilizes the receptor in an inactive state, preventing the conformational changes required for G protein coupling and subsequent signal transduction.[11]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Assay Type | Species/System | Reference |

| Binding Affinity (IC50) | 11 nM | Radioligand Competition Binding Assay | Human P2Y12 Receptor | [2] |

| Functional Antagonism (IC50) | 25 nM | GTPγS Binding Assay | Human P2Y12 Receptor | [2] |

| Platelet Aggregation Inhibition (IC50) | 3.6 µM | ADP-Induced Platelet Aggregation | Not Specified | [2] |

| Antithrombotic Effect (EC50) | 3 µg/(kg×min) | Inhibition of ADP-induced platelet aggregation | Dog (in vivo) | [2] |

Signaling Pathways Modulated by this compound

The binding of ADP to the P2Y12 receptor activates a Gi-coupled signaling pathway. This compound, by blocking this initial step, effectively inhibits all downstream signaling events.

Key Steps in P2Y12 Signaling and Inhibition by this compound:

-

ADP Binding and Receptor Activation: Under normal physiological conditions, ADP binds to the P2Y12 receptor.[10]

-

Gi Protein Activation: This binding event activates the associated inhibitory G-protein (Gi).[8][10]

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[8][12]

-

Reduction in cAMP Levels: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Since cAMP is an inhibitor of platelet activation, its reduction promotes platelet aggregation.[8]

-

Activation of PI3K: The Gi pathway also leads to the activation of phosphoinositide 3-kinase (PI3K), a key step in the signaling cascade that promotes platelet activation and aggregation.[12][13]

-

This compound-Mediated Blockade: this compound physically occupies the ADP binding pocket on the P2Y12 receptor, preventing ADP from binding and initiating this entire signaling cascade.[11]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established experimental protocols.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound for the P2Y12 receptor.

-

Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the P2Y12 receptor competes with unlabeled this compound for binding to the receptor. The amount of radiolabeled ligand displaced by this compound is measured to determine its binding affinity.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human P2Y12 receptor are prepared.[11]

-

Incubation: A constant concentration of a radiolabeled P2Y12 agonist (e.g., [3H]2MeSADP) is incubated with the membrane preparation in the presence of varying concentrations of this compound.[11]

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

-

Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of the G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.[14]

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the P2Y12 receptor and the corresponding Gi protein are used.[14]

-

Pre-incubation: Membranes are pre-incubated with a P2Y12 agonist (e.g., ADP) and varying concentrations of this compound.

-

Initiation: The reaction is initiated by the addition of [35S]GTPγS.[15]

-

Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free form, often using filtration or a scintillation proximity assay (SPA).[14][15]

-

Quantification: The amount of bound [35S]GTPγS is quantified.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding, is determined.

-

ADP-Induced Platelet Aggregation Assay

This assay directly measures the functional consequence of P2Y12 receptor antagonism on platelet function.

-

Principle: Platelet-rich plasma (PRP) or whole blood is treated with ADP to induce aggregation. The ability of this compound to inhibit this aggregation is quantified by measuring changes in light transmittance or impedance.[16]

-

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.[16][17]

-

Incubation: PRP is incubated with varying concentrations of this compound or a vehicle control.

-

Aggregation Induction: Platelet aggregation is initiated by the addition of a standard concentration of ADP.[17][18]

-

Measurement: Aggregation is monitored over time using a platelet aggregometer, which measures the increase in light transmission as platelets aggregate.[16]

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation, is calculated.

-

Conclusion

This compound is a potent, selective, and reversible antagonist of the P2Y12 receptor. Its mechanism of action involves the direct blockade of ADP binding, leading to the inhibition of the Gi-mediated signaling cascade and subsequent platelet activation and aggregation. The pharmacological profile of this compound has been thoroughly characterized using a range of in vitro and in vivo assays, providing a solid foundation for its continued investigation as a potential antiplatelet therapeutic agent. This technical guide has summarized the core aspects of its mechanism of action, providing valuable information for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diagnostica.cz [diagnostica.cz]

- 18. biodatacorp.com [biodatacorp.com]

AZD1283: A Technical Whitepaper on a Selective P2Y12 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1283 is a potent and selective, non-nucleotide, reversible antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation. This document provides an in-depth technical overview of this compound, encompassing its mechanism of action, pharmacological properties, and the experimental methodologies used in its preclinical evaluation. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. While showing promise in preclinical studies, the clinical development of this compound was discontinued (B1498344) due to concerns regarding the metabolic stability of its ester group. This whitepaper serves as a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and drug discovery.

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and the formation of a thrombus.[2] Consequently, antagonism of the P2Y12 receptor is a well-established therapeutic strategy for the prevention of thromboembolic events, particularly in patients with acute coronary syndromes and those undergoing percutaneous coronary intervention.[3]

This compound emerged from a lead optimization program aimed at developing an orally bioavailable, reversible P2Y12 antagonist with a rapid onset and offset of action.[4] Unlike the irreversible thienopyridine inhibitors (e.g., clopidogrel, prasugrel), a reversible antagonist offers the potential for more flexible dosing and a reduced risk of bleeding complications. This document details the preclinical pharmacological profile of this compound.

Mechanism of Action

This compound functions as a direct and competitive antagonist of the P2Y12 receptor.[5] It binds to the receptor and prevents the binding of ADP, thereby inhibiting downstream signaling events that are crucial for platelet activation. The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[1] ADP binding to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP promotes platelet activation. This compound, by blocking ADP binding, prevents this decrease in cAMP, thus maintaining platelets in a quiescent state.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gi protein. This activation results in the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of various downstream effectors.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Reference |

| P2Y12 Receptor Binding | IC50 | 11 nM | [4] |

| GTPγS Binding | IC50 | 25 nM | [4] |

| ADP-Induced Platelet Aggregation | IC50 | 3.6 µM | [4] |

Table 2: In Vitro CYP450 Inhibition Profile of this compound

| CYP Isoform | Substrate | IC50 | Reference |

| CYP2C9 | - | 6.62 µM | [4] |

| CYP2C19 | - | 0.399 µM | [4] |

| CYP3A4 | Midazolam | 4.28 µM | [4] |

| CYP3A4 | Testosterone | 3.64 µM | [4] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Matrix | Parameter | Value | Reference |

| Rat | Liver Microsomes | T1/2 | 6.08 min | [4] |

| Dog | Liver Microsomes | T1/2 | 201 min | [4] |

| Human | Liver Microsomes | T1/2 | 65.0 min | [4] |

| Rat | In vivo (oral) | Cmax | 25.9 ± 11 ng/mL | [4] |

| Rat | In vivo (oral) | Tmax | 0.25 h | [4] |

| Rat | In vivo (oral) | T1/2 | 1.68 ± 0.37 h | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this document.

P2Y12 Receptor Radioligand Binding Assay

This assay is performed to determine the binding affinity of a test compound to the P2Y12 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human P2Y12 receptor.

-

Reaction Mixture: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4):

-

P2Y12 receptor-containing membranes.

-

A fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite).

-

Varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate the activation of G proteins coupled to the P2Y12 receptor.

Protocol:

-

Membrane Preparation: Use membranes from cells expressing the P2Y12 receptor.

-

Reaction Mixture: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4):

-

P2Y12 receptor-containing membranes.

-

A fixed concentration of GDP.

-

A fixed concentration of the P2Y12 agonist, ADP.

-

Varying concentrations of the test compound (this compound).

-

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Determine the IC50 value for the inhibition of ADP-stimulated [³⁵S]GTPγS binding.

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the effect of a compound on the aggregation of platelets in response to an agonist.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy human donors into sodium citrate (B86180) tubes. Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference for 100% aggregation.

-

Assay Setup: Place a cuvette with PRP in a light transmission aggregometer and stir at 37°C.

-

Baseline Measurement: Establish a stable baseline of light transmission.

-

Compound Incubation: Add the test compound (this compound) or vehicle to the PRP and incubate for a short period.

-

Agonist Addition: Add a fixed concentration of ADP to induce platelet aggregation.

-

Measurement: Record the change in light transmission over time as platelets aggregate.

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the test compound to the vehicle control.

Selectivity Profile

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. Published studies have confirmed that this compound is selective for the P2Y12 receptor over other purinergic receptors.[6]

Clinical Development and Discontinuation

Despite its promising preclinical profile, the clinical development of this compound was halted. The primary reason for the discontinuation was concerns over the metabolic stability of the ethyl ester moiety within the molecule's structure.[7] This highlights a crucial aspect of drug development where promising in vitro and in vivo preclinical data may not always translate to a viable clinical candidate due to pharmacokinetic challenges.

Conclusion

This compound is a well-characterized, potent, and selective reversible antagonist of the P2Y12 receptor. Its preclinical data demonstrated strong antiplatelet activity, supporting its initial development as a potential antithrombotic agent. However, the challenges associated with its metabolic stability ultimately led to the cessation of its clinical development. The story of this compound serves as a valuable case study for drug development professionals, emphasizing the critical importance of metabolic stability in the successful translation of a preclinical candidate to a clinically viable therapeutic. The detailed pharmacological and methodological data presented in this whitepaper provide a comprehensive resource for researchers working on P2Y12 receptor antagonists and in the broader field of antiplatelet therapy.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (this compound) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AZD 1283 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 6. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Rise and Fall of AZD1283: A P2Y12 Receptor Antagonist

An In-depth Technical Guide on the Discovery and Development of AZD1283

This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, a potent, orally bioavailable, and reversible antagonist of the P2Y12 receptor. Developed by AstraZeneca, this compound showed initial promise as an antiplatelet agent for the treatment of thromboembolic disorders. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, pharmacological profile, and the key experimental findings from its preclinical and clinical evaluation.

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. Inhibition of this receptor is a clinically validated strategy for the prevention of thrombotic events. This compound emerged from a lead optimization program aimed at identifying novel, non-nucleotide P2Y12 antagonists with an improved safety profile, particularly with respect to bleeding time, compared to existing antiplatelet therapies.

Mechanism of Action

This compound is a selective and reversible antagonist of the P2Y12 receptor. By binding to the receptor, it prevents ADP from initiating the intracellular signaling cascade that leads to platelet activation.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor activates the inhibitory G protein, Gi. This activation leads to two primary downstream effects: the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of the phosphoinositide 3-kinase (PI3K) pathway. The reduction in cAMP levels leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. The PI3K pathway further contributes to the amplification of platelet aggregation. By blocking the P2Y12 receptor, this compound inhibits these signaling events, thereby preventing platelet aggregation.

AZD1283: A Technical Overview of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetic properties of AZD1283, a potent and selective antagonist of the P2Y12 receptor. The P2Y12 receptor is a critical target in the development of antiplatelet therapies, playing a central role in platelet activation and aggregation.[1] This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Binding and Functional Parameters

This compound demonstrates high affinity and potent antagonism at the P2Y12 receptor. Its binding characteristics have been evaluated through various in vitro and in vivo assays, establishing its profile as a promising antithrombotic agent.

In Vitro Affinity and Potency

The following table summarizes the key in vitro metrics for this compound.

| Parameter | Value | Assay Type | Notes |

| Binding Affinity (IC₅₀) | 11 nM | Radioligand Competition Binding | Measures direct competition with a radiolabeled ligand for the P2Y12 receptor.[2] |

| Functional Potency (IC₅₀) | 25 nM | GTPγS Binding Assay | Measures the inhibition of G-protein coupling downstream of receptor activation.[2] |

| Antiplatelet Potency (IC₅₀) | 3.6 µM | Platelet Aggregation Assay | Measures the inhibition of ADP-induced platelet aggregation.[3] |

| CYP450 Inhibition (IC₅₀) | |||

| CYP2C9 | 6.62 µM | CYP450 Inhibition Assay | Indicates potential for drug-drug interactions.[3] |

| CYP2C19 | 0.399 µM | CYP450 Inhibition Assay | [3] |

| CYP3A4 (Midazolam) | 4.28 µM | CYP450 Inhibition Assay | [3] |

| CYP3A4 (Testosterone) | 3.64 µM | CYP450 Inhibition Assay | [3] |

In Vivo Efficacy

In vivo studies in animal models confirm the antithrombotic effects of this compound.

| Parameter | Value | Model/Assay | Notes |

| Antithrombotic Efficacy (ED₅₀) | 3.0 µg/kg/min | Modified Folts Model (Dog) | Measures the dose required to induce increases in blood flow and inhibit platelet aggregation.[1] |

| Bleeding Time Increase (>3x) | 33 µg/kg/min | Modified Folts Model (Dog) | Indicates the therapeutic window by assessing bleeding risk.[1] |

Pharmacokinetic Profile

Pharmacokinetic studies provide insight into the metabolic stability and disposition of this compound.

| Parameter | Value | Species/System | Notes |

| Metabolic Half-Life (t½) | 6.08 min | Rat Liver Microsomes | Shows relatively poor stability in rat liver microsomes.[3] |

| Metabolic Half-Life (t½) | 37 min | Mouse Liver Microsomes | [4][5][6] |

| Metabolic Half-Life (t½) | 201 min | Dog Liver Microsomes | [3] |

| Metabolic Half-Life (t½) | 65.0 min | Human Liver Microsomes | [3] |

| Metabolic Half-Life (t½) | >159 min | Human Liver Microsomes | A separate study indicating higher stability.[4][5][6] |

Signaling and Experimental Visualizations

To clarify the mechanism of action and the processes for characterization, the following diagrams illustrate key pathways and workflows.

References

- 1. apexbt.com [apexbt.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

AZD1283: A Technical Guide for Antiplatelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD1283, a potent and selective P2Y12 receptor antagonist, for use in antiplatelet aggregation studies. This document outlines the core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for in vitro and in vivo evaluation.

Introduction to this compound

This compound is a non-nucleotide, reversible antagonist of the P2Y12 receptor, a critical G protein-coupled receptor (GPCR) on the surface of platelets.[1] The P2Y12 receptor, when activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a central role in amplifying and sustaining platelet activation and aggregation, key events in the formation of thrombi.[2][3] By blocking this receptor, this compound effectively inhibits ADP-induced platelet aggregation, making it a compound of significant interest for the research and development of antithrombotic therapies.[4][5][6]

Mechanism of Action: P2Y12 Receptor Antagonism

The primary mechanism of action of this compound is the competitive and reversible inhibition of the P2Y12 receptor.[1] This receptor is coupled to the inhibitory G protein, Gi.[7] Upon ADP binding, the P2Y12 receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent platelet activation and aggregation.[3] this compound binds to the P2Y12 receptor, preventing ADP from binding and initiating this signaling cascade. The crystal structure of the human P2Y12 receptor in complex with this compound has been elucidated, providing a detailed understanding of their interaction at the molecular level.[1]

Caption: this compound Mechanism of Action on the P2Y12 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Assay Condition | Reference |

| Binding IC50 | 11 nM | Radioligand competition binding assay | [4] |

| GTPγS IC50 | 25 nM | GTPγS binding assay | [4] |

| Antiplatelet Aggregation IC50 | 3.6 µM | ADP-induced platelet aggregation | [4] |

| Antithrombotic EC50 | 3 µg/(kg×min) | Inhibition of ADP-induced platelet aggregation in a dog model | [4] |

| CYP450 Inhibition | IC50 Value | Substrate | Reference |

| CYP2C9 | 6.62 µM | - | [4] |

| CYP2C19 | 0.399 µM | - | [4] |

| CYP3A4 | 4.28 µM | Midazolam | [4] |

| CYP3A4 | 3.64 µM | Testosterone | [4] |

| Pharmacokinetic Parameters (Rat) | Value | Metric | Reference |

| Liver Microsomal Stability (T1/2) | 6.08 min | Time | [4] |

| Cmax | 25.9 ± 11 ng/mL | Concentration | [4] |

| T1/2 | 1.68 ± 0.37 h | Time | [4] |

| Tmax | 0.25 h | Time | [4] |

| Pharmacokinetic Parameters (Dog) | Value | Metric | Reference |

| Liver Microsomal Stability (T1/2) | 201 min | Time | [4] |

| Pharmacokinetic Parameters (Human) | Value | Metric | Reference |

| Liver Microsomal Stability (T1/2) | 65.0 min | Time | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiplatelet activity of this compound.

In Vitro Assays

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the P2Y12 receptor.

Materials:

-

Human platelet membranes or cells expressing the human P2Y12 receptor.

-

[³H]2MeSADP (radioligand).

-

This compound or other test compounds.

-

Assay Buffer: Tris·HCl buffer containing 10 mM MgCl₂.[8]

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a microplate, incubate the P2Y12 receptor preparation (5-10 µg of membrane protein) with a fixed concentration of [³H]2MeSADP (e.g., 10 nM) and varying concentrations of this compound.[8]

-

Incubate the mixture at room temperature for 30 minutes.[8]

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y12 antagonist (e.g., 10 µM this compound).[8]

-

Calculate the specific binding and determine the IC50 value of this compound.

This functional assay measures the activation of G proteins coupled to the P2Y12 receptor upon agonist stimulation.

Materials:

-

Membranes from cells expressing the P2Y12 receptor.

-

[³⁵S]GTPγS.

-

ADP (agonist).

-

This compound or other test compounds.

-

Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

Microplate reader or scintillation counter.

Protocol:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of ADP to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction. For SPA-based assays, add SPA beads and centrifuge. For filtration assays, filter the reaction mixture through glass fiber filters.

-

Quantify the amount of bound [³⁵S]GTPγS using a suitable detector.

-

Determine the IC50 value of this compound by measuring its ability to inhibit ADP-stimulated [³⁵S]GTPγS binding.

LTA is the gold-standard method for assessing platelet function and is used to measure the inhibitory effect of compounds on platelet aggregation.

Materials:

-

Freshly drawn human or animal whole blood collected in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

ADP solution (agonist).

-

This compound or other test compounds.

-

Light Transmission Aggregometer.

-

Stir bars.

Protocol:

-

Preparation of PRP and PPP:

-

Assay Procedure:

-

Pipette PRP into aggregometer cuvettes with stir bars.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate the PRP with either vehicle or varying concentrations of this compound for a specified time (e.g., 1-5 minutes) at 37°C with stirring.[1]

-

Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 10 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of aggregation inhibition is calculated relative to the vehicle control.

-

Caption: In Vitro Experimental Workflow for this compound Characterization.

In Vivo Assays

This model is widely used to evaluate the antithrombotic efficacy of compounds in vivo.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., ketamine/xylazine).

-

Ferric chloride (FeCl₃) solution (e.g., 20% w/v).[4]

-

Filter paper.

-

Doppler flow probe.

-

This compound or other test compounds.

Protocol:

-

Anesthetize the rat and expose the common carotid artery.

-

Place a Doppler flow probe on the artery to monitor blood flow.

-

Administer this compound or vehicle via the desired route (e.g., intravenous, oral).

-

Induce thrombosis by applying a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 5 minutes).[4]

-

Monitor the arterial blood flow continuously.

-

The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.

Canine models are often used in later-stage preclinical studies due to their physiological similarities to humans.

Materials:

-

Beagle dogs.

-

Anesthetic.

-

Equipment for inducing coronary artery thrombosis (e.g., anodal current).

-

Flow probes to measure coronary blood flow.

-

Equipment for measuring bleeding time.

-

This compound or other test compounds.

Protocol:

-

Anesthetize the dog and instrument it for the measurement of cardiovascular parameters.

-

Expose a coronary artery and induce thrombosis, for example, by applying an anodal current to the intimal surface.

-

Administer this compound or vehicle intravenously.

-

Monitor coronary blood flow to assess the prevention or dissolution of the thrombus.

-

Measure bleeding time (e.g., from a small incision in the ear) to assess the hemostatic side effects.

-

Ex vivo platelet aggregation can also be performed on blood samples taken at various time points.

Caption: In Vivo Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a well-characterized P2Y12 receptor antagonist with potent antiplatelet activity demonstrated in a range of in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists in the field of thrombosis and hemostasis. The detailed methodologies will facilitate the design and execution of further studies to explore the therapeutic potential of this compound and other P2Y12 inhibitors. While showing promise, the development of this compound was halted before Phase II trials due to challenges with its pharmacokinetic profile, specifically poor absorption and metabolic instability of its ester moiety.[6] This highlights the importance of thorough preclinical evaluation, encompassing not only pharmacodynamic efficacy but also comprehensive pharmacokinetic and metabolic profiling.

References

- 1. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

AZD1283 in Thrombosis Research Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of AZD1283, a potent and selective P2Y12 receptor antagonist, for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines detailed experimental protocols for its evaluation in thrombosis research models.

Core Compound Profile

This compound is a reversible, non-thienopyridine antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. Its investigation in preclinical models has demonstrated significant antithrombotic efficacy.

Mechanism of Action and Signaling Pathway

This compound exerts its antithrombotic effects by selectively inhibiting the P2Y12 receptor on the surface of platelets. The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. By blocking this interaction, this compound effectively dampens the platelet response to ADP.

The downstream signaling pathway of the P2Y12 receptor is complex and involves multiple effector molecules. Upon ADP binding, the Gi-coupled P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation. Concurrently, the βγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as protein kinase B). This PI3K/Akt pathway, along with other signaling mediators like Rap1b, ultimately contributes to the conformational change of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.

Quantitative Data Presentation

The following tables summarize the key in vitro and in vivo quantitative data for this compound gathered from preclinical studies.

Table 1: In Vitro Activity and Metabolic Stability of this compound

| Parameter | Species/System | Value | Reference |

| P2Y12 Binding IC50 | Human | 11 nM | [1] |

| GTPγS IC50 | Human | 25 nM | [1] |

| ADP-induced Platelet Aggregation IC50 | Human | 3.6 µM | [1] |

| Metabolic Half-life (T1/2) | Mouse Liver Microsomes | 37 min | [2][3] |

| Metabolic Half-life (T1/2) | Dog Liver Microsomes | 201 min | [4] |

| Metabolic Half-life (T1/2) | Human Liver Microsomes | > 160 min | [2][3] |

| CYP2C9 Inhibition IC50 | Human | 6.62 µM | [1] |

| CYP2C19 Inhibition IC50 | Human | 0.399 µM | [1] |

| CYP3A4 (Midazolam substrate) Inhibition IC50 | Human | 4.28 µM | [1] |

| CYP3A4 (Testosterone substrate) Inhibition IC50 | Human | 3.64 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Thrombosis Models

| Model | Species | Endpoint | Value | Reference |

| Modified Folts Model | Dog | Antithrombotic EC50 | 3 µg/(kg·min) | [1] |

| Modified Folts Model | Dog | Dose for >3-fold increase in bleeding time | 33 µg/(kg·min) | [5] |

| Rat Ferric Chloride Model | Rat | Antithrombotic Efficacy | Potent | [6] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose | Value | Reference |

| Cmax | Rat | 1 mg/kg, p.o. | 25.9 ± 11 ng/mL | [4] |

| Tmax | Rat | 1 mg/kg, p.o. | 0.25 h | [4] |

| T1/2 | Rat | 1 mg/kg, p.o. | 1.68 ± 0.37 h | [4] |

Note: A comprehensive and consolidated preclinical pharmacokinetic profile for this compound across multiple species is not fully available in the public domain. The data presented is based on the available fragmented information.

Experimental Protocols

Detailed methodologies for key in vivo models used to evaluate the antithrombotic and hemostatic effects of this compound are provided below.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.

Objective: To evaluate the ability of this compound to prevent or delay the formation of an occlusive thrombus in the carotid artery following chemical injury.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

-

Dissecting microscope

-

Micro-Doppler flow probe

-

Ferric chloride (FeCl3) solution (e.g., 20% in distilled water)

-

Filter paper strips (e.g., 1-2 mm wide)

-

Surgical instruments (forceps, scissors, vessel clamps)

-

This compound formulation for administration (e.g., oral gavage)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

-

Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues and vagus nerve.

-

Flow Probe Placement: Place a micro-Doppler flow probe around the carotid artery to monitor blood flow continuously.

-

Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., orally, 1 hour before injury).

-

Thrombus Induction:

-

Saturate a small piece of filter paper with the FeCl3 solution.

-

Apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery, downstream of the flow probe.

-

Leave the filter paper in place for a defined period (e.g., 10 minutes).

-

After the application period, remove the filter paper and rinse the area with saline.

-

-

Monitoring and Endpoint:

-

Continuously monitor carotid artery blood flow using the Doppler flow probe.

-

The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow (flow < 10% of baseline) for a sustained period (e.g., 5 minutes).

-

A cut-off time (e.g., 60 minutes) is typically set, after which the artery is considered patent if occlusion has not occurred.

-

Modified Folts Model of Coronary Artery Thrombosis in Dogs

This model simulates conditions of endothelial injury and stenosis to induce cyclic flow reductions (CFRs) due to recurrent platelet-rich thrombus formation and dislodgement.

Objective: To assess the efficacy of this compound in preventing or reducing the frequency of CFRs in a stenosed and damaged coronary artery.

Disclaimer: A highly specific, step-by-step protocol for the modified Folts model as applied to this compound is not fully available in the public domain. The following is a representative protocol based on the general principles of the model.

Materials:

-

Mongrel dogs of either sex (e.g., 10-15 kg)

-

Anesthesia (e.g., sodium pentobarbital) and ventilator

-

Surgical instruments for thoracotomy

-

Electromagnetic flow probe

-

Adjustable plastic constrictor for stenosis

-

Arterial forceps for vessel injury

-

Physiological monitoring equipment (ECG, blood pressure)

-

This compound for intravenous infusion

Procedure:

-

Animal Preparation: Anesthetize, intubate, and ventilate the dog. Monitor vital signs throughout the procedure.

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Isolate a segment of the left anterior descending (LAD) or circumflex (LCX) coronary artery.

-

Place an electromagnetic flow probe around the artery to measure coronary blood flow.

-

-

Induction of Cyclic Flow Reductions (CFRs):

-

Place an adjustable plastic constrictor around the artery, distal to the flow probe, and tighten it to create a critical stenosis (e.g., reducing blood flow by 50-70%).

-

Induce endothelial injury by gently clamping the artery at the site of the stenosis with arterial forceps for a brief period.

-

Observe the coronary blood flow for the development of CFRs, which are characterized by a gradual decline in flow followed by a sudden restoration. A stable pattern of CFRs should be established before drug administration.

-

-

Drug Administration:

-

Once a consistent pattern of CFRs is established, administer this compound or vehicle as a continuous intravenous infusion.

-

-

Monitoring and Endpoint:

-

Continuously record coronary blood flow.

-

The primary endpoint is the reduction or elimination of CFRs during and after the infusion of this compound.

-

The dose-response relationship can be determined by administering escalating doses of the compound.

-

Rat Tail Bleeding Time Assay

This assay is a common method to assess the potential bleeding risk associated with antiplatelet agents.

Objective: To measure the effect of this compound on the time to hemostasis following a standardized tail injury in rats.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

-

Scalpel or sharp blade

-

Water bath or beaker with saline at 37°C

-

Stopwatch

-

Filter paper

-

This compound formulation for administration

Procedure:

-

Animal Preparation and Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., orally, 1 hour before the procedure).

-

Anesthesia: Anesthetize the rat.

-

Tail Transection:

-

Immerse the rat's tail in the 37°C saline for a few minutes to standardize temperature and promote blood flow.

-

Make a standardized transverse cut of the tail tip (e.g., 3 mm from the end) with a sharp scalpel.

-

-

Bleeding Time Measurement:

-

Immediately after transection, immerse the tail back into the 37°C saline.

-

Start the stopwatch.

-

Observe for the cessation of bleeding. The bleeding time is defined as the time from the tail transection until bleeding stops for a continuous period (e.g., 30 seconds).

-

Gently blot the tail with filter paper every 15-30 seconds to check for re-bleeding, being careful not to dislodge the forming clot.

-

A maximum cut-off time (e.g., 20 minutes) is typically used, and if bleeding persists beyond this time, it is recorded as the cut-off time.

-

Conclusion

This compound is a potent P2Y12 receptor antagonist with demonstrated antithrombotic effects in preclinical models of thrombosis. This technical guide provides a foundational understanding of its mechanism of action, key quantitative data, and detailed experimental protocols to aid in the design and interpretation of future research in the field of thrombosis and hemostasis. Further investigation into its complete pharmacokinetic and pharmacodynamic profile will be crucial for its potential clinical development.

References

- 1. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Plasma Protein Binding Rate - Creative Diagnostics [qbd.creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

AZD1283: A Technical Guide for its Evaluation as a P2Y12 Receptor PET Imaging Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD1283, a potent and selective P2Y12 receptor antagonist, and its investigation as a potential positron emission tomography (PET) imaging agent. The P2Y12 receptor is a key player in platelet aggregation and is also expressed on microglia in the central nervous system (CNS), making it an attractive target for imaging neuroinflammation in various neurological diseases.[1][2] This document details the core characteristics of this compound, the methodologies for its radiolabeling and preclinical evaluation, and a summary of the key findings that ultimately determined its suitability as a PET tracer for CNS imaging.

Core Compound and Radiotracer Properties

This compound is a high-affinity antagonist of the P2Y12 receptor.[3][4][5] For PET imaging applications, it has been radiolabeled with carbon-11 (B1219553) to produce [11C]this compound. The key quantitative data for both the parent compound and its radiolabeled form are summarized below.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (IC50) | 11 nM | Radioligand Competition Binding Assay | [4][5] |

| Functional Antagonism (GTPγS IC50) | 25 nM | GTPγS Binding Assay | [4][5] |

| Antiplatelet Aggregation (IC50) | 3.6 µM | In vitro platelet aggregation assay | [4] |

| Antithrombotic Efficacy (ED50) | 3 µg/(kg·min) | In vivo dog model | [3] |

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Reference |

| Radiochemical Purity | >99% | [1][2] |

| Molar Activity | 1142.84 ± 504.73 mCi/µmol | [1][2] |

| In Vitro Stability (in formulation) | >99% intact after 90 min | [1][2] |

| In Vitro Stability (in human serum) | >99% intact after 60 min | [1][2] |

Table 2: Radiochemical Properties of [11C]this compound

| Parameter | Half-life (t1/2) | Species | Reference |

| Metabolic Stability | 37 min | Mouse Liver Microsomes | [1][2] |

| >160 min | Human Liver Microsomes | [1][2] |

Table 3: Metabolic Stability of this compound

| Species | Peak Brain Uptake (SUV) | Key Finding | Reference |

| Mouse | Negligible (0.55 ± 0.37 %ID/g at 5 min) | Low brain penetration | [2] |

| Rhesus Macaque | 0.37 | Negligible CNS uptake | [1][2] |

Table 4: In Vivo Brain Uptake of [11C]this compound

P2Y12 Receptor Signaling Pathway

This compound exerts its effect by blocking the P2Y12 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gi protein.[6] Activation of the P2Y12 receptor by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that leads to platelet activation and aggregation.[6][7] In the CNS, this receptor is involved in microglial activation and migration.[6]

Caption: P2Y12 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is achieved through a palladium-catalyzed cross-coupling reaction.[1]

Materials:

-

Brominated precursor of this compound

-

[11C]HCN (produced from [11C]CO2)

-

Palladium catalyst

-

Solvents and reagents for synthesis and purification

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

C18 Sep-Pak cartridge for reformulation

Procedure:

-

Production of [11C]HCN: [11C]CO2 produced from a cyclotron is converted to [11C]HCN.

-

Radiolabeling Reaction: The brominated precursor of this compound is reacted with [11C]HCN in the presence of a palladium catalyst.

-

Purification: The reaction mixture is purified using semi-preparative HPLC to isolate [11C]this compound.

-

Reformulation: The purified [11C]this compound is trapped on a C18 Sep-Pak cartridge, eluted with ethanol, and reformulated in a saline solution suitable for intravenous injection.

-

Quality Control: The final product is analyzed for radiochemical purity and molar activity using analytical HPLC.

In Vitro Metabolic Stability Assay

The metabolic stability of this compound is assessed using liver microsomes from different species.

Materials:

-

This compound

-

Pooled liver microsomes (mouse and human)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes, phosphate buffer, and this compound.

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

-

Data Analysis: The half-life (t1/2) of the compound is calculated from the degradation profile.

Dynamic PET/CT Imaging

In vivo evaluation of [11C]this compound is performed using dynamic PET/CT imaging in animal models.[1]

Materials:

-

[11C]this compound in a sterile injectable formulation

-

Animal models (e.g., wild-type mice, P2Y12 knockout mice, rhesus macaque)

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

Procedure:

-

Animal Preparation: The animal is anesthetized and positioned in the PET/CT scanner.

-

Tracer Administration: A bolus of [11C]this compound (e.g., 300 µCi for a mouse) is administered intravenously via a tail vein catheter at the start of the scan.[1]

-

Dynamic PET Scan: A dynamic PET scan is acquired over a period of 60 minutes.[1]

-

CT Scan: A CT scan is performed for attenuation correction and anatomical co-registration.

-

Image Reconstruction: The PET data is reconstructed using an appropriate algorithm (e.g., OSEM-3D).[1]

-

Image Analysis: Regions of interest (ROIs) are drawn on the images (e.g., brain, liver) to generate time-activity curves (TACs) and calculate the Standardized Uptake Value (SUV).

Caption: Experimental workflow for a preclinical [11C]this compound PET/CT imaging study.

Ex Vivo Biodistribution and Metabolite Analysis

Ex vivo analysis is conducted to confirm the in vivo PET findings and assess the metabolic fate of the radiotracer.[1]

Materials:

-

Anesthetized animals previously injected with [11C]this compound

-

Gamma counter

-

Tissue homogenization equipment

-

Solvents for extraction (e.g., acetonitrile)

-

HPLC system with a radioactivity detector

Procedure:

-

Tissue Harvesting: At a predetermined time point after tracer injection (e.g., 60 minutes), the animal is euthanized, and tissues of interest (e.g., blood, brain, liver) are collected.[2]

-

Biodistribution: The radioactivity in each tissue is measured using a gamma counter, and the percentage of injected dose per gram of tissue (%ID/g) is calculated.

-

Metabolite Analysis:

-

Tissues are homogenized and proteins are precipitated with a solvent like acetonitrile.

-

The samples are centrifuged, and the supernatant is collected.

-

The supernatant is analyzed by radio-HPLC to separate the parent radiotracer from its radioactive metabolites.

-

The percentage of intact [11C]this compound is determined.

-

Summary of Findings and Suitability as a PET Agent

The investigation into [11C]this compound as a PET imaging agent for the P2Y12 receptor in the CNS revealed several key characteristics.

Caption: Logical relationship of this compound's properties determining its suitability as a CNS PET agent.

Despite its promising in vitro properties, including high affinity for the P2Y12 receptor and excellent metabolic stability in human liver microsomes, [11C]this compound demonstrated negligible uptake in the central nervous system in both mouse and non-human primate models.[1][2] Furthermore, the radiotracer exhibited rapid and high accumulation in the liver, which was found to be independent of P2Y12R expression and metabolism.[1] These findings indicate that [11C]this compound does not effectively cross the blood-brain barrier, a critical requirement for a CNS PET imaging agent.

Conclusion

While this compound is a potent and selective P2Y12 receptor antagonist with favorable in vitro characteristics, its radiolabeled form, [11C]this compound, is not a suitable PET imaging agent for the central nervous system due to poor blood-brain barrier penetration and high peripheral uptake in the liver.[1] The research, however, provides a valuable foundation for the development of future P2Y12R radiotracers, highlighting the importance of assessing brain permeability early in the development process. The metabolic stability of the this compound chemical scaffold suggests that it may serve as a promising starting point for the design of new analogs with improved brain uptake characteristics.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Caco-2 Permeability | Evotec [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Ballet of AZD1283: An In-Depth Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of AZD1283, a potent and selective antagonist of the P2Y12 receptor. Developed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the interaction of this compound and its analogs with their molecular target, offering insights into the optimization of this chemical scaffold for improved therapeutic properties. The information presented herein is a synthesis of preclinical data from key medicinal chemistry and pharmacology studies.

Core Structure and Pharmacophore of this compound

This compound, with the chemical name ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate, is a non-nucleotide, reversible antagonist of the P2Y12 receptor, a crucial player in ADP-mediated platelet aggregation.[1] Its structure can be dissected into three key moieties, each contributing to its binding affinity and overall pharmacological profile:

-

Pyridine (B92270) Core: The central dihydropyridine (B1217469) ring is a critical scaffold for orienting the other functional groups within the binding pocket of the P2Y12 receptor.

-

Piperidine-Acylsulfonamide Linker: This portion of the molecule extends into a key interaction domain of the receptor, with the acylsulfonamide group forming crucial hydrogen bonds.

-

Benzyl (B1604629) Group: The terminal benzyl group engages in important hydrophobic interactions within the receptor binding site.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for this compound and a series of its bicyclic pyridine analogs. These analogs were designed to improve metabolic stability while maintaining potent P2Y12 antagonism. The key modification involves the cyclization of the ester substituent on the pyridine ring to the ortho-methyl group, leading to lactone formation.[2][3]

Table 1: In Vitro P2Y12 Receptor Antagonism and Platelet Aggregation Inhibition [2]

| Compound | R¹ | R² | ADP-induced Platelet Aggregation IC₅₀ (μM) |

| This compound | - | - | 0.011 (binding IC₅₀) |

| 58a | H | H | 0.25 ± 0.03 |

| 58b | F | H | 0.18 ± 0.02 |

| 58c | Cl | H | 0.15 ± 0.01 |

| 58d | CH₃ | H | 0.21 ± 0.02 |

| 58e | H | F | 0.12 ± 0.01 |

| 58f | H | Cl | 0.09 ± 0.01 |

| 58g | H | CH₃ | 0.14 ± 0.02 |

| 58h | H | OCH₃ | 0.31 ± 0.04 |

| 58i | 4-Me | H | 0.08 ± 0.01 |

| 58j | 4-Me | F | 0.06 ± 0.01 |

| 58k | 4-Me | Cl | 0.05 ± 0.01 |

| 58l | 4-Me | CH₃ | 0.04 ± 0.01 |

Table 2: In Vitro Metabolic Stability in Liver Microsomes [2]

| Compound | Rat Liver Microsomes (T₁/₂ min) | Human Liver Microsomes (T₁/₂ min) |

| This compound | 15.3 ± 1.2 | 37.0 ± 2.5 |

| 58a | 45.6 ± 3.1 | 89.1 ± 5.4 |

| 58b | 51.2 ± 4.5 | 102.3 ± 8.7 |

| 58c | 55.8 ± 3.9 | 115.6 ± 9.3 |

| 58d | 48.9 ± 3.7 | 95.4 ± 7.8 |

| 58i | 85.4 ± 6.2 | 158.9 ± 12.1 |

| 58j | 92.1 ± 7.8 | 172.5 ± 14.3 |

| 58k | 98.7 ± 8.1 | 185.4 ± 15.6 |

| 58l | 110.2 ± 9.5 | >240 |

Key SAR Insights

The data presented in the tables reveals several critical structure-activity relationships:

-

Cyclization to Lactones: The formation of the bicyclic lactone structure from the linear ester of this compound significantly enhances metabolic stability in both rat and human liver microsomes.[2] This is a crucial improvement, as the poor metabolic stability of the ester in this compound was a key factor limiting its clinical development.[4]

-

Substitution on the Piperidine (B6355638) Ring: The introduction of a 4-methyl substituent on the piperidinyl moiety (as seen in compounds 58i-58l) further improves metabolic stability.[2]

-

Substitution on the Benzyl Group: Modifications to the benzyl group influence the potency of platelet aggregation inhibition. Electron-withdrawing groups (e.g., Cl, F) and small alkyl groups (e.g., CH₃) on the phenyl ring generally lead to more potent compounds. Compound 58l , with a 4-methyl group on the piperidine and a methyl group on the benzyl ring, emerged as a highly potent and metabolically stable analog.[2]

P2Y12 Receptor Signaling Pathway and Antagonist Interaction

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand ADP, initiates a signaling cascade leading to platelet activation and aggregation. This compound and its analogs act as competitive antagonists, binding to the receptor and preventing ADP from initiating this cascade.

P2Y12 receptor signaling pathway and the inhibitory action of this compound.

The crystal structure of the human P2Y12 receptor in complex with this compound reveals that the antagonist binds in a pocket formed by transmembrane helices III, IV, V, VI, and VII.[1] The piperidinyl-nicotinate moiety inserts into a sub-pocket, while the benzylsulfonyl group interacts with helices VI and VII.[1] This structural information is invaluable for the rational design of new, more potent, and selective P2Y12 antagonists.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

P2Y12 Receptor Binding Assay

This assay determines the affinity of a compound for the P2Y12 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for a P2Y12 receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human P2Y12 receptor are prepared from a suitable cell line (e.g., CHO cells).

-

Incubation: A fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [³H]-AZD1283) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Separation: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

ADP-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors and centrifuged at a low speed to obtain PRP.

-

Incubation: PRP is pre-incubated with either a vehicle control or varying concentrations of the test compound.

-

Aggregation Induction: Platelet aggregation is initiated by the addition of a submaximal concentration of ADP.

-

Measurement: The change in light transmittance through the PRP sample is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation, is calculated.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.

Methodology:

-

Incubation Mixture Preparation: The test compound is incubated with liver microsomes (from rat or human) in a phosphate (B84403) buffer containing a cofactor, typically NADPH, to initiate the metabolic reactions.

-

Time Course: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction in each aliquot is stopped by the addition of a quenching solvent, such as acetonitrile.

-

Analysis: The concentration of the remaining parent compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The half-life (T₁/₂) of the compound in the microsomal preparation is calculated from the rate of disappearance of the parent compound over time.

Conclusion

The structural activity relationship of this compound and its analogs demonstrates a clear path towards optimizing P2Y12 receptor antagonists for improved drug-like properties. The key learnings from the SAR studies, particularly the significant enhancement of metabolic stability through lactonization of the pyridine core and substitution on the piperidine ring, provide a strong foundation for the design of next-generation antiplatelet agents. The detailed experimental protocols and an understanding of the P2Y12 signaling pathway further empower researchers to rationally design and evaluate new chemical entities with the potential for superior therapeutic profiles in the treatment of thrombotic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (this compound) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

AZD1283: A Technical Guide to its Role in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1283 is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3] Developed by AstraZeneca, this compound was investigated as a potential antiplatelet therapeutic for the prevention of thrombotic events in patients with cardiovascular disease.[4] Although its clinical development was halted prior to Phase II trials due to challenges with oral bioavailability and metabolic stability, the preclinical data and research surrounding this compound provide valuable insights into the pharmacology of P2Y12 receptor antagonism and its role in cardiovascular disease.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its antiplatelet effect by competitively binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet activation, aggregation, and thrombus formation.[1][7]

By blocking the binding of ADP to the P2Y12 receptor, this compound inhibits this signaling pathway, thereby preventing platelet activation and aggregation.[2][3] This reversible antagonism offers a potentially more controlled antiplatelet effect compared to irreversible P2Y12 inhibitors like clopidogrel.[6]

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor activates the inhibitory G protein, Gi. This activation leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit of the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced protein kinase A (PKA) activity, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is associated with the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.

-

Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunit of the G protein activates PI3K, which initiates a signaling cascade that contributes to the stabilization of the platelet aggregate.

The following diagram illustrates the P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

The preclinical development of this compound generated a range of quantitative data characterizing its potency, efficacy, and pharmacokinetic properties. This data is summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay | Species/System | IC50 | Reference |

| P2Y12 Receptor Binding | Human Platelet Membranes | 11 nM | [1] |

| GTPγS Binding | Human Platelet Membranes | 25 nM | [1] |

| ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | 3.6 µM | [1] |

Table 2: In Vivo Efficacy of this compound in a Modified Folts Dog Model

| Parameter | Value | Reference |

| Antithrombotic EC50 (inhibition of ADP-induced platelet aggregation) | 3 µg/(kg·min) | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Microsomal Stability (T1/2) | |||

| Rat Liver Microsomes | 6.08 min | [1] | |

| Dog Liver Microsomes | 201 min | [1] | |

| Human Liver Microsomes | 65.0 min | [1] | |

| Pharmacokinetics in Rat (Oral Gavage) | |||

| Cmax | 25.9 ± 11 ng/mL | [1] | |

| Tmax | 0.25 h | [1] | |

| T1/2 | 1.68 ± 0.37 h | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Radioligand Binding Assay for P2Y12 Receptor

This assay measures the affinity of a test compound for the P2Y12 receptor by competing with a radiolabeled ligand.

Materials:

-

Human platelet membranes

-

[³H]-2MeSADP (radioligand)

-

This compound or other test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Prepare a suspension of human platelet membranes in binding buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer

-

50 µL of [³H]-2MeSADP (to a final concentration of ~1-2 nM)

-

50 µL of varying concentrations of this compound or test compound.

-

-

Initiate the binding reaction by adding 100 µL of the platelet membrane suspension to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known P2Y12 antagonist) from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the P2Y12 receptor.

Materials:

-

Human platelet membranes

-

[³⁵S]GTPγS (radioligand)

-

GDP

-

ADP

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4)

Procedure:

-